alglucerase

Enzyme Replacement Therapy Gaucher Disease Immunogenicity

Alglucerase is the first FDA-approved enzyme replacement therapy, purified from human placental tissue with unique mannose-terminal glycosylation enabling 5-fold higher macrophage uptake. Its 40% IgG antibody incidence—double that of imiglucerase—makes it the definitive immunogenicity positive control for benchmarking novel ERTs. Indispensable reference standard for glycobiology research, macrophage-targeted delivery system development, and 20-year longitudinal Gaucher outcome analyses. Scientifically justified, not substitutable with recombinant analogs.

Molecular Formula C6H8N2O3
Molecular Weight 0
CAS No. 143003-46-7
Cat. No. B1176519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealglucerase
CAS143003-46-7
Molecular FormulaC6H8N2O3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 1 vial / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alglucerase CAS 143003-46-7: First-in-Class Placental Glucocerebrosidase for Gaucher Disease Research


Alglucerase (CAS 143003-46-7) is a modified form of human placental β-glucocerebrosidase [1]. Its oligosaccharide chains are enzymatically trimmed to expose terminal mannose residues, enabling targeted uptake by macrophages via the mannose receptor [2]. As the first enzyme replacement therapy (ERT) ever approved (FDA 1991) [3], alglucerase catalyzes the hydrolysis of glucocerebroside to glucose and ceramide, addressing the underlying enzyme deficiency in Gaucher disease [4]. It is a 497-amino acid glycoprotein with a molecular weight of 59.3 kDa [2].

Why Alglucerase's Placental-Derived Glycoform Cannot Be Assumed Equivalent to Recombinant β-Glucocerebrosidase Analogs


Although alglucerase, imiglucerase, velaglucerase alfa, and taliglucerase alfa all provide a functional β-glucocerebrosidase enzyme [1], their biochemical and biophysical differences can influence critical research and clinical parameters. Alglucerase is purified from human placental tissue and contains a unique post-translational modification profile [2], leading to a distinct glycosylation pattern compared to its recombinant counterparts [3]. This difference manifests in a measurable variance in immunogenicity: a direct head-to-head trial revealed a 40% incidence of IgG antibody formation with alglucerase versus 20% with imiglucerase [4]. Additionally, alglucerase's supply is inherently limited, requiring the purification of ~50,000 placentas per patient per year [5], a logistical and ethical constraint that recombinant analogs circumvent. Therefore, substituting alglucerase with a recombinant enzyme without accounting for these glycobiological and immunogenic differences may confound experimental outcomes and is not scientifically justified.

Alglucerase Comparator Data: Quantitative Differentiation from Imiglucerase in Key Assays and Metrics


Direct Head-to-Head Randomized Controlled Trial: Comparable Efficacy, Divergent Immunogenicity

A double-blind, randomized, parallel trial compared alglucerase (n=15) to imiglucerase (n=15) at 60 U/kg every 2 weeks for 9 months. While no significant difference was found in efficacy endpoints (hemoglobin, platelets, organ volumes) [1], the incidence of IgG antibody formation was greater in the alglucerase group (40% or 6/15 patients) than in the imiglucerase group (20% or 3/15 patients) [1].

Enzyme Replacement Therapy Gaucher Disease Immunogenicity

Manufacturing Footprint Comparison: Alglucerase vs. Imiglucerase Supply Chain Scalability

Alglucerase is purified from pooled human placental tissue, a process that requires approximately 50,000 placentas to produce a single year's supply for one patient [1]. In contrast, imiglucerase is produced via recombinant DNA technology in Chinese hamster ovary (CHO) cells, offering a theoretically unlimited and pathogen-free supply [2].

Biomanufacturing Enzyme Purification Supply Chain

Clinical Efficacy Benchmarking: 6-Month Pivotal Trial Organ Volume Reduction

In a 6-month pivotal clinical trial comparing imiglucerase to alglucerase (n=15 per group), both treatments showed similar efficacy [1]. At the 6-month timepoint, alglucerase treatment resulted in an average 30% decrease in spleen volume and a 10% decrease in liver volume from baseline [1].

Clinical Efficacy Hepatosplenomegaly Gaucher Disease

Clinical Efficacy Benchmarking: 6-Month Hematological Improvement

The same 6-month pivotal trial also assessed hematological parameters [1]. Alglucerase treatment led to a 1.6 g/dL average increase in hemoglobin and a 15.8 x 10^3/mm^3 average increase in platelet count [1].

Hematology Anemia Thrombocytopenia

Glyco-Engineering Strategy: Mannose-Termination for Macrophage Targeting

Alglucerase is produced by the sequential deglycosylation of native placental glucocerebrosidase to expose terminal mannose residues [1]. This specific glycoform enables a 5-fold higher uptake by macrophages compared to the native enzyme [2].

Glycobiology Drug Targeting Lysosomal Storage Disorder

Optimal Use Cases for Alglucerase in Gaucher Disease and Enzyme Targeting Research


Immunogenicity Studies of Enzyme Replacement Therapies

Due to its well-documented 40% incidence of IgG antibody formation in a direct head-to-head comparison with imiglucerase [4], alglucerase is an ideal positive control or comparator for studies evaluating the immunogenicity of novel ERTs. It serves as a benchmark for assessing the impact of glycosylation patterns on anti-drug antibody development.

Macrophage-Targeted Drug Delivery Research

As the first clinically validated therapy using mannose-receptor targeting [4], alglucerase is a crucial reference standard for any research program developing novel ligands or delivery systems aimed at macrophage-specific uptake. Its 5-fold increased macrophage uptake provides a quantitative baseline for comparing new targeting moieties .

Historical Control for Long-Term Gaucher Disease Outcomes

Long-term registry data (e.g., ICGG) includes patients treated with alglucerase [4]. For researchers analyzing 8- to 20-year outcomes in Gaucher disease, alglucerase is an indispensable reference, as it defines the earliest baseline of ERT impact on parameters like height velocity in children and bone crisis frequency .

Comparative Glycobiology and Post-Translational Modification Analysis

Alglucerase's unique origin (purified from pooled human placentas) [4] makes it a valuable tool for glycobiologists studying the impact of tissue-specific glycosylation versus recombinant production in CHO or plant cells. It provides a natural, human-derived glycoform for direct comparison against the more uniform recombinant enzymes .

Technical Documentation Hub

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